molecular formula C5H3ClN2OS B13677157 2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Cat. No.: B13677157
M. Wt: 174.61 g/mol
InChI Key: MPZSULJAJGDTOY-UHFFFAOYSA-N
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Description

2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is a heterocyclic compound that contains both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable thioamide with a chloro-substituted pyrrole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is unique due to its combined pyrrole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C5H3ClN2OS

Molecular Weight

174.61 g/mol

IUPAC Name

2-chloro-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one

InChI

InChI=1S/C5H3ClN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9)

InChI Key

MPZSULJAJGDTOY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)SC(=N2)Cl

Origin of Product

United States

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